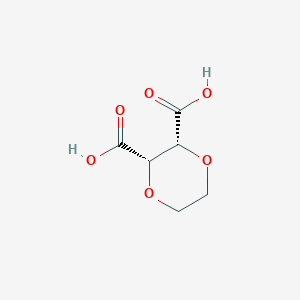

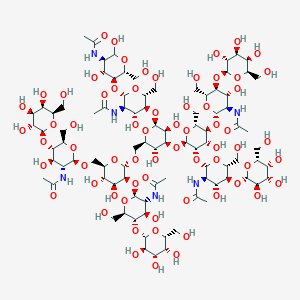

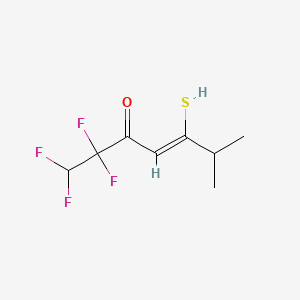

![molecular formula C55H70MgN4O6 B13410803 magnesium;(E)-[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B13410803.png)

magnesium;(E)-[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chlorophyll b is a type of chlorophyll that plays a crucial role in photosynthesis by capturing light energy. It is more soluble than chlorophyll a in polar solvents due to its carbonyl group. Chlorophyll b primarily absorbs blue light and helps broaden the spectrum of light that can be used for energy conversion. It is found in plants, algae, and cyanobacteria, and its molecular formula is C55H70MgN4O6 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Chlorophyll b can be extracted from plant material using various methods. One common laboratory technique involves grinding plant tissue in a solution of ammonium hydroxide and acetone, followed by centrifugation and dilution . Another method involves the use of dioxane precipitation and column chromatography to obtain partially purified chlorophylls .

Industrial Production Methods

Large-scale preparations of chlorophyll b often use open-column chromatographic methods. These techniques involve the selective interaction of chlorophylls with dioxane in the presence of water, followed by separation using diethylaminoethyl (DEAE)-Toyopearl and Sepharose CL-6B .

Análisis De Reacciones Químicas

Types of Reactions

Chlorophyll b undergoes various chemical reactions, including oxidation, reduction, and substitution. It is more soluble in polar solvents due to its carbonyl group, which makes it more reactive in certain conditions .

Common Reagents and Conditions

Common reagents used in the reactions of chlorophyll b include ammonium hydroxide, acetone, and dioxane. The conditions often involve grinding plant tissue, centrifugation, and column chromatography .

Major Products Formed

The major products formed from the reactions of chlorophyll b include chlorophyllide b and phytyl diphosphate. These products are formed through the action of chlorophyll synthase, which catalyzes the esterification of chlorophyllide b with the diterpene alcohol phytol .

Aplicaciones Científicas De Investigación

Chlorophyll b has a wide range of scientific research applications:

Mecanismo De Acción

Chlorophyll b helps in photosynthesis by absorbing light energy, primarily blue light, and transferring it to chlorophyll a. This process enhances the efficiency of photosynthesis by broadening the spectrum of light that can be used for energy conversion . Chlorophyll b is a primary component of light-harvesting complexes (LHC), which surround the reaction centers of photosystems .

Comparación Con Compuestos Similares

Chlorophyll b is structurally similar to chlorophyll a but differs in one of the side chains. Chlorophyll b has an aldehyde group in the third carbon position of the chlorin ring, whereas chlorophyll a has a methyl group . Other similar compounds include chlorophyll c, chlorophyll d, and bacteriochlorophyll, each with unique absorption properties and roles in photosynthesis .

Chlorophyll b’s unique ability to absorb blue light and its role in light-harvesting complexes make it an essential component of the photosynthetic apparatus, distinguishing it from other chlorophylls .

Propiedades

Fórmula molecular |

C55H70MgN4O6 |

|---|---|

Peso molecular |

907.5 g/mol |

Nombre IUPAC |

magnesium;(E)-[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate |

InChI |

InChI=1S/C55H72N4O6.Mg/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42;/h12,25,27-33,36,40,51H,1,13-24,26H2,2-11H3,(H2,56,57,58,59,60,62);/q;+2/p-2/b34-25+;/t32-,33-,36+,40+,51-;/m1./s1 |

Clave InChI |

MSLKMRUEVOYOOZ-VBYMZDBQSA-L |

SMILES isomérico |

CCC\1=C2C=C3C(=C4C(=O)[C@@H](C(=C4[N-]3)C5=NC(=CC6=NC(=CC(=N2)/C1=C/[O-])C(=C6C)C=C)[C@H]([C@@H]5CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C(=O)OC)C.[Mg+2] |

SMILES canónico |

CCC1=C2C=C3C(=C4C(=O)C(C(=C4[N-]3)C5=NC(=CC6=NC(=CC(=N2)C1=C[O-])C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)C.[Mg+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

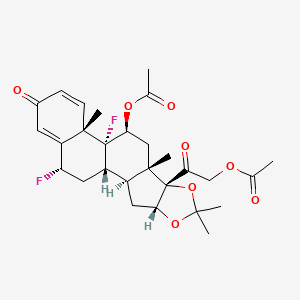

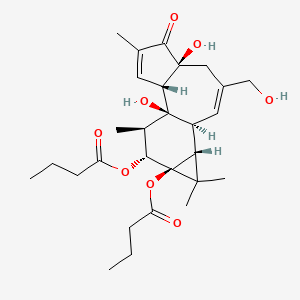

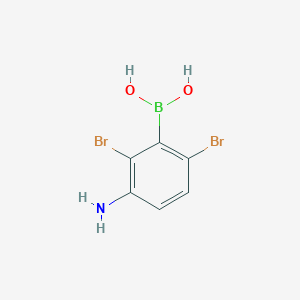

![(1S,2R,5R,8R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13410760.png)

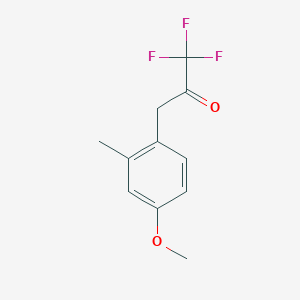

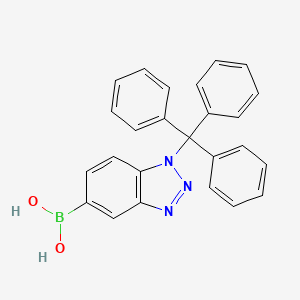

![(9Z)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one](/img/structure/B13410771.png)